1-{6-[(Acridine-9-carbonyl)oxy]hexyl}pyridin-1-ium chloride
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Overview
Description
1-{6-[(Acridine-9-carbonyl)oxy]hexyl}pyridin-1-ium chloride is a compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including chemistry, biology, and medicine. The compound features an acridine moiety, which is known for its biological activity, linked to a pyridinium ion through a hexyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{6-[(Acridine-9-carbonyl)oxy]hexyl}pyridin-1-ium chloride typically involves the reaction of acridine-9-carbonyl chloride with 1-(6-hydroxyhexyl)pyridinium chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{6-[(Acridine-9-carbonyl)oxy]hexyl}pyridin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The acridine moiety can be oxidized to form acridone derivatives.
Reduction: The pyridinium ion can be reduced to form pyridine derivatives.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or acetate ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or sodium acetate are employed in substitution reactions.
Major Products
Oxidation: Acridone derivatives.
Reduction: Pyridine derivatives.
Substitution: Hydroxyl or acetate derivatives of the compound.
Scientific Research Applications
1-{6-[(Acridine-9-carbonyl)oxy]hexyl}pyridin-1-ium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other bioactive compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent due to the biological activity of the acridine moiety.
Medicine: Investigated for its potential therapeutic applications, including its use as a drug delivery agent.
Industry: Utilized in the development of materials with specific properties, such as ionic liquids and catalysts.
Mechanism of Action
The mechanism of action of 1-{6-[(Acridine-9-carbonyl)oxy]hexyl}pyridin-1-ium chloride involves its interaction with biological molecules. The acridine moiety can intercalate into DNA, disrupting the replication and transcription processes. The pyridinium ion can interact with cellular membranes, affecting their integrity and function. These interactions lead to the compound’s antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
1-{6-[(Acridine-9-carbonyl)oxy]hexyl}pyridinium bromide: Similar structure but with a bromide ion instead of chloride.
1-{6-[(Acridine-9-carbonyl)oxy]hexyl}pyridinium acetate: Similar structure but with an acetate ion instead of chloride.
1-{6-[(Acridine-9-carbonyl)oxy]hexyl}pyridinium hydroxide: Similar structure but with a hydroxide ion instead of chloride.
Uniqueness
1-{6-[(Acridine-9-carbonyl)oxy]hexyl}pyridin-1-ium chloride is unique due to its specific combination of the acridine moiety and the pyridinium ion, which imparts distinct biological and chemical properties. The chloride ion also influences the compound’s solubility and reactivity, making it suitable for various applications in research and industry.
Properties
CAS No. |
877210-64-5 |
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Molecular Formula |
C25H25ClN2O2 |
Molecular Weight |
420.9 g/mol |
IUPAC Name |
6-pyridin-1-ium-1-ylhexyl acridine-9-carboxylate;chloride |
InChI |
InChI=1S/C25H25N2O2.ClH/c28-25(29-19-11-2-1-8-16-27-17-9-3-10-18-27)24-20-12-4-6-14-22(20)26-23-15-7-5-13-21(23)24;/h3-7,9-10,12-15,17-18H,1-2,8,11,16,19H2;1H/q+1;/p-1 |
InChI Key |
XBALIPMPJUCCPU-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=[N+](C=C1)CCCCCCOC(=O)C2=C3C=CC=CC3=NC4=CC=CC=C42.[Cl-] |
Origin of Product |
United States |
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